1-Iodo-2-ethylbutane

描述

Contextual Significance of Primary Iodoalkanes in Contemporary Organic Chemistry

Primary iodoalkanes, as a class, are highly valued in contemporary organic chemistry due to the inherent reactivity of the carbon-iodine bond. The iodine atom, being a large and relatively polarizable atom, acts as an excellent leaving group in nucleophilic substitution reactions, particularly the SN2 mechanism chemguide.co.ukcrunchchemistry.co.ukphysicsandmathstutor.comwikipedia.org. This characteristic makes them more reactive than their corresponding bromo- or chloroalkane counterparts, facilitating reactions under milder conditions and often with higher yields chemguide.co.ukcrunchchemistry.co.uk. The C-I bond is weaker than C-Br or C-Cl bonds, requiring less energy for cleavage, which directly translates to faster reaction rates in substitution and elimination processes chemguide.co.ukcrunchchemistry.co.ukphysicsandmathstutor.com. This enhanced reactivity allows primary iodoalkanes to be crucial starting materials or intermediates in the synthesis of alcohols, amines, nitriles, ethers, and other functionalized organic molecules, underpinning a wide array of synthetic strategies physicsandmathstutor.comwikipedia.orgacs.org.

Structural Classification of 1-Iodo-2-ethylbutane as a Branched Primary Alkyl Halide

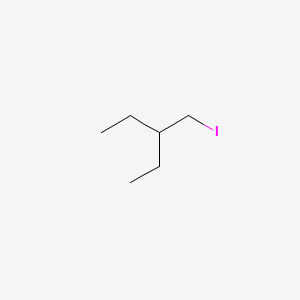

This compound, with the CAS number 24346-54-1, possesses the molecular formula C6H13I and a molecular weight of 212.074 g/mol smolecule.com. Its IUPAC name is 3-(iodomethyl)pentane, and its structure can be represented by the SMILES string CCC(CC)CI smolecule.com.

The classification of this compound as a primary alkyl halide is based on the carbon atom directly bonded to the halogen. In this molecule, the iodine atom is attached to a methylene (B1212753) (-CH2-) group. This methylene carbon is bonded to only one other carbon atom—the tertiary carbon (C3) of the pentane (B18724) backbone. According to the established nomenclature for alkyl halides, when the halogen atom is attached to a primary carbon (a carbon atom bonded to only one other carbon atom), the compound is classified as a primary alkyl halide slideshare.netlibretexts.orgncert.nic.in.

Furthermore, this compound is a branched alkyl halide. The term "branched" refers to the presence of alkyl substituents on the main carbon chain. In this case, the pentane chain (formed by numbering the longest continuous carbon chain) has an iodomethyl group attached to the third carbon, and the name "this compound" itself implies a deviation from a simple straight-chain alkane structure, indicating branching. The structure CH3CH2CH(CH2I)CH2CH3 clearly shows a pentane chain with an iodomethyl substituent at the 3-position, making it a branched primary alkyl halide smolecule.comslideshare.netlibretexts.org.

Data Table: Properties of this compound

| Property | Value | Source |

| Compound Name | This compound | smolecule.com |

| CAS Number | 24346-54-1 | smolecule.com |

| Molecular Formula | C6H13I | smolecule.com |

| Molecular Weight | 212.074 g/mol | smolecule.com |

| IUPAC Name | 3-(iodomethyl)pentane | smolecule.com |

| SMILES | CCC(CC)CI | smolecule.com |

Research Applications and Chemical Behavior

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its carbon-iodine bond. It participates readily in nucleophilic substitution (SN2) reactions, where the iodine atom is displaced by a nucleophile, leading to the formation of new carbon-heteroatom bonds smolecule.com. This reactivity is crucial for introducing various functional groups into organic molecules. Additionally, under appropriate conditions, it can undergo elimination reactions, yielding alkenes smolecule.com.

Beyond its role as a synthetic intermediate, this compound has been utilized in specific research contexts. Studies have employed this compound to investigate conformational isomerism, exploring how different spatial arrangements of atoms affect molecular properties and reactivity smolecule.com. It has also been used in research concerning halogen bonding interactions, a type of non-covalent interaction where a halogen atom acts as an electrophilic Lewis base smolecule.com. Furthermore, its properties are being explored for potential applications in areas such as surface chemistry and catalysis smolecule.com.

Structure

3D Structure

属性

IUPAC Name |

3-(iodomethyl)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQKJFCXOKMBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles Governing 1 Iodo 2 Ethylbutane Reactivity

Nucleophilic Substitution Reactions (SN2) of Primary Iodoalkanes

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental pathway for primary alkyl halides like 1-iodo-2-ethylbutane. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group breaks. libretexts.orglibretexts.org This backside attack results in an inversion of stereochemical configuration at the carbon center. libretexts.orgpearson.comorganic-chemistry.org The iodine atom in this compound is an excellent leaving group due to its large size and the high polarizability of the carbon-iodine bond, which facilitates this reaction. smolecule.com

The SN2 reaction is characterized as a bimolecular process because its rate-determining step involves the collision of two species: the alkyl halide (substrate) and the nucleophile. libretexts.orglibretexts.org Consequently, the reaction follows second-order kinetics. libretexts.orgyoutube.com The rate of the reaction is directly proportional to the concentration of both reactants.

The rate law is expressed as: Rate = k[this compound][Nucleophile]

Here, 'k' represents the rate constant, a proportionality constant that depends on factors such as temperature and the solvent. libretexts.org This relationship means that doubling the concentration of either this compound or the nucleophile will double the reaction rate, while doubling both concentrations will quadruple the rate. libretexts.orgyoutube.com

| Change in Concentration | Effect on SN2 Reaction Rate |

| Double [this compound] | Rate doubles |

| Double [Nucleophile] | Rate doubles |

| Triple [this compound] | Rate triples |

| Double [this compound] and Double [Nucleophile] | Rate quadruples |

The efficacy of an SN2 reaction is profoundly influenced by the strength of the nucleophile and the properties of the solvent.

Nucleophile Structure: Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. Key trends in nucleophilicity include:

Charge: Anionic species are stronger nucleophiles than their neutral counterparts (e.g., OH⁻ is more nucleophilic than H₂O). libretexts.org

Electronegativity: Within a period of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, NH₃ is more nucleophilic than H₂O.

Polarizability: Within a group, larger atoms are more polarizable and are generally better nucleophiles in protic solvents (e.g., I⁻ > Br⁻ > Cl⁻). libretexts.org

Solvent Environment: Solvents play a crucial role by solvating the reactants. For SN2 reactions, polar aprotic solvents are generally preferred. chemistrysteps.com

Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic hydrogens that can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" that stabilizes the nucleophile, increasing the energy required for it to react and thus slowing down the SN2 reaction. libretexts.orgnih.gov

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), acetonitrile) possess dipoles to dissolve charged species but lack acidic hydrogens. They solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "bare" and highly reactive, which significantly accelerates the SN2 reaction rate. libretexts.orglibretexts.org

| Factor | Favors SN2 Reaction | Disfavors SN2 Reaction | Rationale |

| Nucleophile | Strong, negatively charged (e.g., I⁻, HS⁻, CN⁻) | Weak, neutral (e.g., H₂O, ROH) | Stronger nucleophiles are more effective at attacking the electrophilic carbon. libretexts.org |

| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Polar Protic (e.g., Water, Methanol) | Aprotic solvents do not form a strong solvent cage around the nucleophile, enhancing its reactivity. libretexts.org |

While primary alkyl halides are typically excellent substrates for SN2 reactions, branching near the reaction center can introduce significant steric hindrance. chemistrysteps.comlibretexts.org In this compound, the iodine is attached to a primary carbon (C1), but the adjacent carbon (C2, the β-carbon) is tertiary and bulky.

Steric Factors: The SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). libretexts.org The ethyl group at the C2 position in this compound creates steric bulk that physically obstructs this approach. This steric hindrance raises the energy of the transition state, thereby decreasing the reaction rate compared to unbranched primary iodoalkanes like 1-iodobutane. chemistrysteps.comlibretexts.org Increased substitution at the β-carbon significantly diminishes the rate of SN2 reactions.

Electronic Factors: The alkyl groups in this compound are weakly electron-donating. These electronic effects are generally minor compared to the dominant steric effects in SN2 reactions. researchgate.netdntb.gov.ua The most significant electronic factor is the nature of the carbon-iodine bond. Iodine is an excellent leaving group because it is a weak base and the large atomic size allows for the negative charge to be distributed over a larger volume, stabilizing the resulting iodide ion.

| Alkyl Halide | Structure | Branching | Relative SN2 Rate |

| 1-Iodobutane | CH₃CH₂CH₂CH₂I | None | High |

| 1-Iodo-2-methylpropane | (CH₃)₂CHCH₂I | β-Branching | Moderate |

| This compound | CH₃CH₂CH(CH₂CH₃)CH₂I | β-Branching (tertiary β-carbon) | Low |

| 1-Iodo-2,2-dimethylpropane | (CH₃)₃CCH₂I | Neopentyl (highly hindered) | Very Low (reaction often fails) |

Radical Chemistry Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is a key functional group that dictates its reactivity, particularly in the realm of radical chemistry. The inherent weakness of the C-I bond, compared to other carbon-halogen bonds, makes it susceptible to homolytic cleavage, rendering alkyl iodides like this compound excellent precursors for the generation of alkyl radicals. These transient radical species are highly reactive intermediates that can participate in a variety of organic transformations.

Alkyl iodides are widely utilized as precursors to alkyl radicals in organic synthesis due to the low bond dissociation energy (BDE) of the carbon-iodine bond. This characteristic facilitates the homolytic cleavage of the C-I bond under relatively mild conditions, such as exposure to light or heat, or through chemical initiation. The direct free radical halogenation of aliphatic hydrocarbons with iodine is generally less common because the process can be endothermic, and the hydrogen iodide (HI) formed can reduce the alkyl iodide product. testbook.combyjus.com However, the generation of alkyl radicals from alkyl iodides is a cornerstone of many synthetic methodologies.

The formation of an alkyl radical from an alkyl iodide can be initiated through several methods, including photolysis, thermolysis, or the use of a radical initiator. For instance, visible light can be used to mediate the homolysis of the C-I bond, often in the presence of a silane, to generate an alkyl radical. nih.gov This approach avoids the use of toxic tin hydrides, which were historically common in radical chemistry. acs.org Once generated, the alkyl radical can participate in a variety of reactions, such as addition to alkenes (Giese addition), cyclization, and coupling reactions. nih.gov

The structure of the alkyl group can influence the stability of the resulting radical and, consequently, the reaction pathways. In the case of this compound, homolytic cleavage of the C-I bond would generate a primary 2-ethylbutyl radical. While primary radicals are generally less stable than secondary or tertiary radicals, their transient existence is sufficient to allow for participation in subsequent synthetic steps.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~110 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

This table illustrates the relative weakness of the C-I bond, making alkyl iodides effective radical precursors.

Single-electron transfer (SET) represents a significant mechanistic pathway for the reactions of alkyl iodides, including this compound. In an SET process, an electron is transferred from a donor species (a nucleophile, a metal, or a photocatalyst) to the alkyl iodide, which acts as the electron acceptor. This transfer of a single electron to the σ* antibonding orbital of the C-I bond leads to the formation of a radical anion, which then rapidly fragments to produce an alkyl radical and an iodide anion. youtube.com

The feasibility of an SET process is dependent on the reduction potential of the alkyl iodide and the oxidation potential of the electron donor. Reagents that can act as electron donors in reactions with alkyl iodides include certain organometallic compounds, such as 2-lithio-1,3-dithiane, although in some cases, an SN2 mechanism may be preferred. acs.org The involvement of SET mechanisms can sometimes be inferred from the observation of products derived from radical intermediates, such as cyclized products from radical probe substrates. acs.org

Recent advancements in photoredox catalysis have significantly expanded the scope of SET-mediated reactions involving alkyl iodides. acs.org In these processes, a photocatalyst absorbs light and is excited to a state where it can act as a potent single-electron donor or acceptor. For alkyl iodides, a photoexcited catalyst can donate an electron to initiate the formation of the alkyl radical. This strategy has been applied to a wide range of transformations, including C(sp3)-C(sp2) and C(sp3)-N bond formations. nih.gov For example, the reaction of non-activated alkyl iodides with electron-deficient alkenes can be achieved via a visible-light and silane-mediated pathway that generates an alkyl radical. nih.gov

The reaction between an alkene and an iodine electrophile, such as N-iodosuccinimide (NIS), can also proceed through an SET mechanism via the formation of an electron-donor-acceptor (EDA) complex. researchgate.net This highlights the diverse contexts in which SET can play a crucial role in the chemistry of iodine-containing organic compounds.

| Step | Reaction | Description |

| 1 | D + R-I → [D•+ R-I•-] | An electron donor (D) transfers a single electron to the alkyl iodide (R-I). |

| 2 | [R-I•-] → R• + I- | The resulting radical anion fragments to form an alkyl radical (R•) and an iodide ion (I-). |

| 3 | R• → Products | The alkyl radical undergoes further reactions to form the final product(s). |

Applications of 1 Iodo 2 Ethylbutane As a Synthetic Intermediate

Alkylation Reactions in Carbon-Carbon Bond Formation

Primary iodoalkanes like 1-Iodo-2-ethylbutane are expected to function as effective alkylating agents in the formation of new carbon-carbon bonds. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. In a typical SN2 reaction, a nucleophile would attack the primary carbon bearing the iodine atom, leading to the displacement of the iodide leaving group and the formation of a new bond. However, no specific examples or detailed studies involving this compound in such reactions have been identified.

Role in the Preparation of Advanced Organic Materials

The incorporation of specific alkyl groups can be crucial in tuning the properties of advanced organic materials, such as polymers, liquid crystals, or organic electronics. While this compound could theoretically be used to introduce the 2-ethylbutyl group into various molecular frameworks, there is no available research detailing its use in the synthesis of such materials.

Precursor for Organometallic Reagents and Catalytic Cycles

Iodoalkanes are common precursors for the synthesis of organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium compounds (by reaction with lithium). These reagents are highly valuable in organic synthesis for their ability to act as strong nucleophiles and bases. Subsequently, these organometallic species can be used in a variety of catalytic cycles. The preparation and utilization of an organometallic reagent derived from this compound has not been documented in the available literature.

Strategic Utility in Divergent Synthetic Pathways to Complex Molecular Scaffolds

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. A versatile building block like this compound could potentially serve as a starting point for such synthetic pathways, allowing for the introduction of the 2-ethylbutyl moiety into a range of complex molecular scaffolds. However, no published research demonstrates the strategic use of this compound in this capacity.

Advanced Characterization and Theoretical Studies on 1 Iodo 2 Ethylbutane and Analogous Structures

Computational Chemistry Approaches for Molecular Structure and Dynamics

Computational chemistry provides a powerful framework for predicting and interpreting experimental data related to molecular structure and dynamics. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are pivotal in this regard.

Density Functional Theory (DFT) and Ab Initio Calculations of Conformational Landscapes

Table 1: Conformational Energetics of 1-iodo-2-methylbutane (B3029301) (Analogous Compound)

| Conformer | Relative Energy (meV) |

| Conformer 1 | 0 |

| Conformer 2 | 7 |

| Conformer 3 | 40 |

Note: Data is based on studies of the analogous compound 1-iodo-2-methylbutane aip.org.

Molecular Dynamics Simulations for Elucidating Reaction Pathways and Dissociation Dynamics

Molecular dynamics (MD) simulations offer a means to study the temporal evolution of molecular systems, providing insights into reaction pathways and dissociation dynamics. By simulating the movement of atoms and molecules over time based on calculated forces, MD can track how a molecule responds to external stimuli, such as photoexcitation. Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanics with the temporal insights of MD, enabling the study of complex chemical processes. For alkyl iodides, MD simulations have been employed to investigate photodissociation processes, including wave packet motion at conical intersections and the subsequent fragmentation into iodine atoms and alkyl radicals researchgate.netaip.orgaip.orgchemrxiv.org. These simulations are vital for understanding the ultrafast C-I bond cleavage and the energy flow that dictates the final photoproducts. Specifically for 1-iodo-2-methylbutane, MD and AIMD simulations have been used to predict time-resolved photoelectron circular dichroism (TRPECD), linking the molecular dynamics to observable spectroscopic signals researchgate.netnsf.govresearchgate.netresearchgate.net. These simulations help elucidate how changes in molecular geometry and electronic states during dissociation affect the emitted photoelectrons.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry plays a critical role in predicting the spectroscopic signatures of molecules, allowing for direct comparison with experimental results. For 1-iodo-2-ethylbutane and its analogs, theoretical calculations can predict various spectroscopic properties. For instance, photoelectron spectra, which reveal information about the electronic states of molecules and their ions, have been theoretically calculated for 1-iodo-2-methylbutane, specifically focusing on the iodine 4d core orbital nsf.govresearchgate.netresearchgate.net. These calculations assist in interpreting experimental time-resolved photoelectron spectroscopy (TRPES) data by mapping the evolution of electronic states during photochemical processes. DFT calculations can also predict molecular properties like hyperpolarizability, which are directly related to non-linear optical spectroscopy techniques such as Sum Frequency Generation (SFG) osti.gov. By predicting IR frequencies, NMR chemical shifts, and electronic transition energies, computational methods provide a theoretical "fingerprint" that aids in the identification and characterization of this compound.

Advanced Spectroscopic Methodologies for Probing Chemical Reactivity

Advanced spectroscopic techniques provide experimental access to the ultrafast dynamics and electronic structure of molecules, offering complementary insights to theoretical studies.

Time-Resolved Photoelectron Spectroscopy (TRPES) in Photochemical Studies of Alkyl Iodides

Time-resolved photoelectron spectroscopy (TRPES) is a cornerstone technique for investigating the ultrafast photochemical reactions of molecules, including alkyl iodides aip.orgaip.orgchemrxiv.orgresearchgate.netnih.govresearchgate.netsoton.ac.uk. This method involves exciting a molecule with a short laser pulse and then probing its electronic states and fragmentation dynamics with a subsequent ultrashort pulse, typically in the extreme ultraviolet (XUV) range. By measuring the kinetic energy and angular distribution of emitted photoelectrons as a function of the time delay between the pulses, researchers can track the evolution of electronic states, identify transient intermediates, and elucidate reaction pathways. Studies on simple alkyl iodides such as methyl iodide (CH3I), ethyl iodide (C2H5I), isopropyl iodide (i-C3H7I), and tert-butyl iodide (t-C4H9I) have utilized TRPES to observe phenomena like wave packet bifurcation at conical intersections and the dynamics of C-I bond cleavage researchgate.netaip.orgaip.orgchemrxiv.org. These studies have revealed characteristic timescales for these processes, such as conical intersection crossing times ranging from 14 to 24 fs for various alkyl iodides. TRPES has also been applied to 1-iodo-2-methylbutane to study its photodissociation dynamics and electronic state evolution, providing experimental validation for theoretical models nsf.govresearchgate.netresearchgate.net.

Table 2: Conical Intersection Crossing Times for Alkyl Iodides

| Alkyl Iodide | Conical Intersection Crossing Time (fs) |

| CH₃I | 15 ± 4 |

| C₂H₅I | 14 ± 5 |

| i-C₃H₇I | 24 ± 4 |

| t-C₄H₉I | 24 ± 4 |

Note: Data is based on studies of various alkyl iodides aip.orgchemrxiv.org.

X-ray Absorption Spectroscopy (XAS) for Elucidating Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and bonding characteristics of materials by analyzing the absorption of X-rays across a range of energies researchgate.netacs.org. It is sensitive to the oxidation state, coordination environment, and hybridization of atomic orbitals. While XAS has been extensively applied to inorganic materials and metal halides to understand their electronic band structures and bonding researchgate.netacs.org, its application to simple organic molecules like alkyl iodides is less frequently reported in the immediate search results. However, related techniques such as XUV transient absorption spectroscopy have been successfully employed to study the excited-state dynamics and dissociation of alkyl iodides researchgate.netaip.orgaip.orgchemrxiv.org. XAS, with its element-specific sensitivity and ability to probe core electronic levels, could provide detailed insights into the electronic configuration of the iodine atom and the nature of the C-I bond in this compound. Such studies would complement other spectroscopic methods by offering a unique perspective on the electronic environment and bonding interactions within the molecule.

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in modern organic chemistry, offering profound insights into molecular structure that extend far beyond simple identification. For a compound like this compound (C₆H₁₃I), these techniques, when applied comprehensively, can confirm its specific connectivity, stereochemistry (if applicable), and differentiate it unequivocally from its isomers. This section details how advanced interpretation of NMR and MS data can be employed for the robust structural elucidation of this compound.

While specific experimental spectral data for this compound was not extensively detailed in the reviewed literature, its structural features allow for the prediction of characteristic spectral parameters based on established chemical principles and data from analogous alkyl iodides uwimona.edu.jmdocbrown.info.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, relative numbers, and connectivity through spin-spin coupling. For this compound, with its structure CH₃-CH₂-CH₂-CH(CH₂CH₃)-CH₂I, six distinct proton environments are anticipated.

The primary elucidation beyond basic identification comes from analyzing the chemical shifts (δ), the splitting patterns (multiplicity), and the integration of each signal. The chemical shift is influenced by the electron density around the proton, while splitting patterns reveal the number of adjacent non-equivalent protons.

CH₂I group (C1): The protons on the carbon directly attached to the iodine atom (C1) are expected to resonate in the downfield region, typically between 3.1-3.3 ppm, due to the electronegativity and size of iodine uwimona.edu.jm. These two protons (2H) are anticipated to appear as a triplet, coupled to the two protons on the adjacent secondary carbon (C2).

CH group (C2): The single proton on the branched carbon (C2) will be deshielded by the adjacent iodine-bearing carbon and the ethyl group. It is expected to appear as a complex multiplet (likely a nonet or more complex pattern) in the region of 1.5-2.0 ppm, resulting from coupling with protons on C1, C3, the ethyl CH₂, and the ethyl CH₃.

CH₂ group (C3): The protons on the methylene (B1212753) group (C3) adjacent to the branched center and the terminal methyl group are expected to resonate around 1.2-1.4 ppm. These protons (2H) will likely appear as a complex multiplet due to coupling with the proton on C2 and the protons on C4.

CH₃ group (C4): The terminal methyl group (C4) will resonate in the upfield region, typically 0.8-1.0 ppm, appearing as a triplet due to coupling with the two protons on C3.

Ethyl group (C2'-CH₂ and C3'-CH₃): The ethyl substituent attached to C2 will contribute characteristic signals. The methylene protons (C2'-CH₂) are expected around 1.4-1.7 ppm and will appear as a quartet due to coupling with the three protons of the ethyl methyl group (C3'). The terminal methyl protons (C3'-CH₃) will resonate in the upfield region (0.8-1.0 ppm) as a triplet, coupled to the ethyl methylene protons.

The integration of these signals, in a ratio of approximately 2:1:2:3:2:3 (for CH₂I, CH, CH₂, CH₃, ethyl CH₂, ethyl CH₃ respectively), would further confirm the proposed structure.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, six distinct carbon environments are predicted, corresponding to the six unique carbon atoms in its structure.

C1 (CH₂I): The carbon directly bonded to iodine is expected to resonate in the range of 20-35 ppm, a characteristic shift for primary alkyl iodides uwimona.edu.jm.

C2 (CH): The branched methine carbon is predicted to resonate in the range of 30-50 ppm.

C3 (CH₂): This methylene carbon, situated between the branched center and the terminal methyl, is expected to fall within the typical range for secondary carbons, approximately 20-35 ppm.

C4 (CH₃): The terminal methyl carbon will resonate in the upfield region, typically 10-15 ppm.

C2' (Ethyl CH₂): The methylene carbon of the ethyl group is also expected in the 20-35 ppm range.

C3' (Ethyl CH₃): The terminal methyl carbon of the ethyl group will resonate in the upfield region, 10-15 ppm.

The number of signals and their precise chemical shifts are crucial for confirming the carbon skeleton and the position of the iodine substituent.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides the molecular weight and fragmentation patterns, which are vital for structural confirmation. For this compound (C₆H₁₃I), the molecular weight is approximately 212.074 g/mol .

Molecular Ion ([M]⁺): The molecular ion peak at m/z 212 represents the intact molecule minus an electron. Due to the monoisotopic nature of iodine (¹²⁷I), there will be no M+2 peak, simplifying interpretation compared to chloro- or bromoalkanes docbrown.info.

Characteristic Fragmentations: The primary fragmentation pathway for alkyl iodides involves the cleavage of the relatively weak C-I bond.

Loss of Iodine Radical: The most significant fragmentation is typically the loss of an iodine radical (I•, 127 amu), yielding a prominent cation fragment [C₆H₁₃]⁺ at m/z 85. This fragment corresponds to the propyl-ethyl-methyl carbocation (CH₃CH₂CH₂CH(CH₂CH₃)⁺). The stability of this secondary carbocation makes it a likely candidate for the base peak (most abundant ion) in the mass spectrum docbrown.infochemguide.co.uk.

Loss of HI: While less common than radical loss, the loss of HI (128 amu) can also occur, yielding a fragment at m/z 84.

Iodine-Containing Fragments: The presence of iodine can also be indicated by fragments containing the iodine atom, such as the [CH₂I]⁺ ion at m/z 127. This ion arises from the cleavage of the C1-C2 bond.

Hydrocarbon Fragmentation: Further fragmentation of the hydrocarbon chain after losing iodine or other species can yield smaller alkyl cations. For example, cleavage of the ethyl group (loss of C₂H₅•, 29 amu) from the m/z 85 fragment could lead to a fragment at m/z 56 ([C₄H₈]⁺). Cleavage of the C3-C4 bond (loss of CH₃•, 15 amu) from the m/z 85 ion would yield a fragment at m/z 70 ([C₅H₁₁]⁺).

Detailed analysis of the relative abundances of these fragment ions, particularly the hydrocarbon cations formed after C-I bond cleavage, provides critical structural information.

Differentiation from Analogous Structures

The power of NMR and MS in structural elucidation lies in their ability to distinguish between isomers, which possess the same molecular formula but different structural arrangements.

NMR-Based Differentiation:

¹H NMR: Isomers of this compound, such as 1-iodo-2-methylbutane or 1-iodo-3-methylbutane, would exhibit markedly different ¹H NMR spectra. The number of unique proton environments, their chemical shifts, and especially their splitting patterns would differ significantly. For instance, the CH₂I group in this compound is expected to be a triplet, while in 1-iodo-2-methylbutane, it would likely be a doublet due to coupling with a single proton on an adjacent methine carbon. The branching pattern in the hydrocarbon chain also leads to distinct sets of signals for the CH, CH₂, and CH₃ groups.

¹³C NMR: Similarly, the number of ¹³C signals and their chemical shifts would vary. For example, this compound is predicted to have six distinct carbon signals. Isomers with different branching or substitution patterns would likely show a different number of signals or signals at different chemical shifts, particularly for carbons near the iodine or branching points.

MS-Based Differentiation:

Fragmentation Patterns: While the molecular ion (m/z 212) and the iodine-containing fragment (m/z 127) are common to many iodoalkanes, the fragmentation pattern of the hydrocarbon cation formed after losing iodine (m/z 85 for this compound) is highly specific. The relative abundance of various hydrocarbon fragments resulting from cleavages within the C₆H₁₃ skeleton would differ between isomers. For example, the stability of the carbocation formed upon loss of iodine (a secondary carbocation in this compound) and the ease of subsequent fragmentations would lead to a unique fingerprint for each isomer. Comparing the fragmentation patterns of this compound with those of its isomers, such as 1-iodo-2-methylbutane or 1-iodo-3-methylbutane, would reveal distinct differences in the intensities of key fragment ions.

By meticulously analyzing the combination of ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, and the detailed fragmentation profile in the mass spectrum, the precise structure of this compound can be unambiguously determined and differentiated from its isomers.

Data Tables

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| CH₂I (C1) | 2 | 3.1-3.3 | Triplet |

| CH (C2) | 1 | 1.5-2.0 | Complex Multiplet |

| CH₂ (C3) | 2 | 1.2-1.4 | Complex Multiplet |

| CH₃ (C4) | 3 | 0.8-1.0 | Triplet |

| CH₂ (Ethyl, C2') | 2 | 1.4-1.7 | Quartet |

| CH₃ (Ethyl, C3') | 3 | 0.8-1.0 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂I) | 20-35 |

| C2 (CH) | 30-50 |

| C3 (CH₂) | 20-35 |

| C4 (CH₃) | 10-15 |

| C2' (Ethyl CH₂) | 20-35 |

| C3' (Ethyl CH₃) | 10-15 |

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description of Fragment Formation |

| 212 | [C₆H₁₃I]⁺ | Molecular ion |

| 127 | [CH₂I]⁺ | Cleavage of C1-C2 bond |

| 85 | [C₆H₁₃]⁺ | Loss of I• radical (likely base peak) |

| 84 | [C₆H₁₂]⁺⁺ or [C₆H₁₂]⁺ | Loss of HI |

| 71 | [C₅H₁₁]⁺ | Loss of CH₃• from C4 or loss of C₂H₅• from ethyl group from m/z 85 fragment |

| 57 | [C₄H₉]⁺ | Further fragmentation of hydrocarbon chain |

| 43 | [C₃H₇]⁺ | Further fragmentation of hydrocarbon chain |

| 29 | [C₂H₅]⁺ | Ethyl cation, common fragment from alkyl chains |

Future Research Trajectories and Methodological Innovations

Development of Sustainable and Green Synthetic Routes for Halogenated Alkanes

The synthesis of halogenated alkanes is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. A significant area of research is the move away from traditional, often harsh, halogenation reagents and towards greener alternatives. One promising approach is the use of photocatalysis for the direct iodination of alkanes. acs.orgacs.orgresearchgate.netresearchgate.net This method can utilize light energy, potentially from solar sources, to activate C-H bonds for iodination with molecular iodine, thereby minimizing the use of more toxic iodinating agents. acs.orgacs.org

Biocatalysis presents another green avenue, employing enzymes like halogenases for highly selective halogenation reactions under mild, aqueous conditions. nih.govtandfonline.comresearchgate.netbiorxiv.orgbiorxiv.org These enzymatic processes can offer remarkable control over regioselectivity, which is often a challenge in classical synthetic methods. tandfonline.combiorxiv.orgbiorxiv.org The development of recyclable iodinating agents and the application of flow chemistry are also key strategies being explored to reduce waste and improve the safety and efficiency of synthesizing compounds like 1-iodo-2-ethylbutane. The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these new synthetic designs. chu.edu.cnrsc.orgrsc.orgorganic-chemistry.orgnih.gov

| Synthetic Approach | Core Principle | Potential Benefits |

| Photocatalytic Iodination | Activation of C-H bonds using light energy for direct reaction with iodine. acs.orgacs.org | Reduced reliance on harsh reagents, potential for solar-powered synthesis. acs.org |

| Biocatalytic Halogenation | Use of halogenase enzymes to perform selective iodination. nih.govtandfonline.comresearchgate.net | High selectivity, mild reaction conditions, and use of biodegradable catalysts. nih.govtandfonline.com |

| Flow Chemistry | Continuous processing in microreactors. | Improved control over reaction parameters, enhanced safety, and easier scalability. tue.nl |

| Recyclable Reagents | Development of solid-supported or easily recoverable iodinating agents. | Minimized waste generation and reduced overall process costs. rsc.org |

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Selectivity

| AI/ML Application Area | Description | Relevance to this compound |

| Reaction Outcome Prediction | Forecasting the products and yields of a chemical reaction. rjptonline.org | Accelerates the optimization of synthetic protocols and reduces experimental efforts. |

| Retrosynthetic Analysis | Identifying viable synthetic routes to a target molecule. nih.gov | Facilitates the design of efficient and innovative syntheses of complex molecules from this compound. |

| Catalyst Design | Computationally designing catalysts with improved performance. | Aids in the discovery of new catalysts for selective transformations of the carbon-iodine bond. |

| Property Prediction | Predicting physical, chemical, and biological properties of molecules. | Enables the in silico design of this compound derivatives with tailored functionalities. |

Novel Catalytic Systems for Selective Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond is a key functional group for a wide array of organic transformations, and the development of novel catalytic systems to selectively activate this bond is a major focus of contemporary research. Transition metal catalysis, particularly using palladium, nickel, and copper, continues to be refined for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Research is ongoing to develop more active and stable catalysts that can operate under milder conditions.

Photoredox catalysis has emerged as a powerful strategy for C-I bond functionalization, using visible light to generate radical intermediates that can participate in a variety of transformations. rsc.orgsnnu.edu.cnrsc.orgnih.govmdpi.com This approach is valued for its mild reaction conditions and high functional group tolerance. snnu.edu.cnmdpi.com Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for certain transformations, which can be advantageous in applications where metal contamination is a concern. rsc.org Hypervalent iodine compounds are also being explored as catalysts for various oxidative functionalizations. rsc.orgacs.org

| Catalytic System | Type of Transformation | Key Advantages |

| Transition Metal Catalysis (Pd, Ni, Cu) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov | High efficiency, broad substrate scope, and well-established reactivity. acs.org |

| Photoredox Catalysis | Radical-mediated C-I bond functionalization. rsc.orgsnnu.edu.cnmdpi.com | Mild reaction conditions, high functional group compatibility, and sustainable energy source. snnu.edu.cnnih.gov |

| Organocatalysis | Metal-free transformations. rsc.org | Avoidance of metal contamination and often milder reaction conditions. |

| Hypervalent Iodine Catalysis | Oxidative functionalizations. rsc.orgacs.org | Unique reactivity and potential for metal-free oxidative processes. rsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of halogenated alkanes, including this compound, position them as valuable molecules in the interdisciplinary field of materials science. Alkyl iodides can be employed as building blocks or modifying agents for the creation of new functional materials. For instance, the reactivity of the carbon-iodine bond allows for the surface modification of polymers and inorganic materials, enabling the tuning of properties such as hydrophobicity, biocompatibility, and adhesion.

In polymer chemistry, alkyl iodides can act as initiators or chain transfer agents in controlled radical polymerization processes, facilitating the synthesis of polymers with well-defined architectures and functionalities. The ability to graft molecules onto surfaces or polymer backbones via reactions involving the C-I bond is crucial for the development of advanced hybrid materials. These materials may find applications in areas such as sensing, catalysis, and biomedical devices. Furthermore, iodoalkanes are being investigated for their potential roles in the fabrication of organic electronic devices, either as precursors to organic semiconductors or as components in electrolyte formulations.

| Application Area | Role of this compound | Potential Impact on Materials Science |

| Surface Modification | Covalent attachment to material surfaces. | Creation of surfaces with tailored properties for specific applications. |

| Polymer Synthesis | Initiator or control agent in polymerization. | Production of advanced polymers with controlled structures and properties. |

| Hybrid Materials | Linker for combining organic and inorganic components. | Development of novel materials with synergistic properties for advanced technologies. |

| Organic Electronics | Precursor or additive in device fabrication. | Contribution to the advancement of flexible and cost-effective electronic devices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。